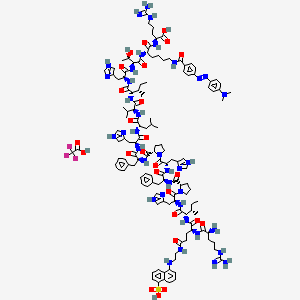

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung „Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)“ ist ein synthetisches Peptid, das zwei Fluoreszenzgruppen, Edans und Dabcyl, enthält, die häufig in Fluoreszenz-Resonanzenergietransfer (FRET)-Studien verwendet werden. Dieses Peptid wird häufig in biochemischen und biophysikalischen Forschungsarbeiten eingesetzt, um Protein-Protein-Wechselwirkungen, Enzymaktivitäten und andere molekulare Prozesse zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieses Peptids erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz. Jede nachfolgende Aminosäure wird dann schrittweise hinzugefügt, wobei Kupplungsreagenzien wie HBTU oder DIC verwendet werden, um die Bildung von Peptidbindungen zu ermöglichen. Die Edans- und Dabcyl-Gruppen werden während der Synthese an bestimmten Positionen eingeführt, um FRET-Studien zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Das Endprodukt wird durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dieses Peptid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt, falls vorhanden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in freie Thiolgruppen umwandeln.

Substitution: Spezifische Aminosäuren innerhalb des Peptids können durch andere Aminosäuren substituiert werden, um die Auswirkungen auf seine Eigenschaften und Wechselwirkungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU oder DIC.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann die Oxidation zur Bildung von Disulfidbrücken-verknüpften Dimeren führen, während die Reduktion freie Thiolgruppen enthaltende Peptide ergibt.

Wissenschaftliche Forschungsanwendungen

Dieses Peptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird in FRET-Studien verwendet, um molekulare Wechselwirkungen und Konformationsänderungen zu untersuchen.

Biologie: Wird verwendet, um Enzymkinetik, Proteinfaltung und zelluläre Signalwege zu untersuchen.

Medizin: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen eingesetzt.

Industrie: Wird bei der Entwicklung von Biosensoren und anderen Analysewerkzeugen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den dieses Peptid seine Wirkung entfaltet, erfolgt hauptsächlich durch FRET, ein Prozess, bei dem Energietransfer zwischen zwei Fluoreszenzgruppen (Edans und Dabcyl) stattfindet, wenn diese sich in unmittelbarer Nähe befinden. Dieser Energietransfer kann verwendet werden, um Veränderungen im Abstand zwischen den beiden Gruppen zu überwachen und so Einblicke in molekulare Wechselwirkungen und Konformationsänderungen zu erhalten. Die molekularen Zielstrukturen und Pfade, die an diesem Peptid beteiligt sind, hängen von dem jeweiligen biologischen oder chemischen System ab, das untersucht wird.

Wirkmechanismus

The mechanism by which this peptide exerts its effects is primarily through FRET, a process where energy transfer occurs between two fluorescent groups (edans and dabcyl) when they are in close proximity. This energy transfer can be used to monitor changes in the distance between the two groups, providing insights into molecular interactions and conformational changes. The peptide’s molecular targets and pathways involved depend on the specific biological or chemical system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (HCl): Ein ähnliches Peptid mit einem anderen Gegenion.

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (AcOH): Eine weitere Variante mit Essigsäure als Gegenion.

Einzigartigkeit

Die Einzigartigkeit von „Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)“ liegt in seiner spezifischen Sequenz und der Integration von Edans- und Dabcyl-Gruppen, die es besonders gut für FRET-Studien geeignet machen. Die Wahl von Trifluoressigsäure (TFA) als Gegenion kann auch die Löslichkeit und Stabilität des Peptids beeinflussen.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über die Verbindung, ihre Herstellungsverfahren, chemischen Reaktionen, Anwendungen in der wissenschaftlichen Forschung, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C131H180F3N37O26S |

|---|---|

Molekulargewicht |

2778.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C129H179N37O24S.C2HF3O2/c1-12-75(7)107(159-113(172)93(148-111(170)90(130)34-24-52-142-128(131)132)49-50-105(168)140-55-54-139-91-36-22-33-89-88(91)32-23-40-104(89)191(188,189)190)123(182)157-101(64-86-68-138-72-147-86)126(185)166-57-27-39-103(166)120(179)154-97(60-79-30-18-15-19-31-79)115(174)156-100(63-85-67-137-71-146-85)125(184)165-56-26-38-102(165)119(178)153-96(59-78-28-16-14-17-29-78)114(173)152-98(61-83-65-135-69-144-83)116(175)151-95(58-73(3)4)117(176)158-106(74(5)6)121(180)160-108(76(8)13-2)122(181)155-99(62-84-66-136-70-145-84)118(177)161-109(77(9)167)124(183)149-92(112(171)150-94(127(186)187)37-25-53-143-129(133)134)35-20-21-51-141-110(169)80-41-43-81(44-42-80)162-163-82-45-47-87(48-46-82)164(10)11;3-2(4,5)1(6)7/h14-19,22-23,28-33,36,40-48,65-77,90,92-103,106-109,139,167H,12-13,20-21,24-27,34-35,37-39,49-64,130H2,1-11H3,(H,135,144)(H,136,145)(H,137,146)(H,138,147)(H,140,168)(H,141,169)(H,148,170)(H,149,183)(H,150,171)(H,151,175)(H,152,173)(H,153,178)(H,154,179)(H,155,181)(H,156,174)(H,157,182)(H,158,176)(H,159,172)(H,160,180)(H,161,177)(H,186,187)(H4,131,132,142)(H4,133,134,143)(H,188,189,190);(H,6,7)/t75-,76-,77+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-;/m0./s1 |

InChI-Schlüssel |

MBACDQPVHSYZGS-RBHRPQHPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)

![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)